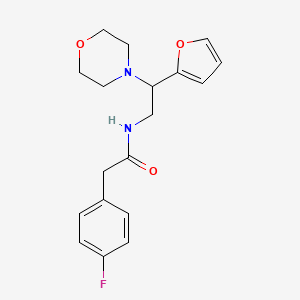

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenyl group, a morpholinoethyl chain, and a furan substituent. The presence of the 4-fluorophenyl group enhances metabolic stability and binding affinity in drug-receptor interactions, as seen in related fluorinated acetamides .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEZLIPQTGHNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Optimization

Intermediate Synthesis: 2-(Furan-2-yl)-2-Morpholinoethylamine

The morpholinoethylamine intermediate is synthesized via a reductive amination strategy.

Condensation of Furfuraldehyde with Morpholine

Furfuraldehyde (2-furancarboxaldehyde) reacts with morpholine in the presence of a Lewis acid catalyst (e.g., Sc(OTf)₃) to form an imine intermediate. This step is typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen at −30°C.

Reaction Conditions

- Catalyst : Scandium triflate (10 mol%)

- Solvent : THF, −30°C to room temperature

- Yield : ~85% after purification via silica chromatography.

Reduction of Imine to Amine

The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. Alternatively, asymmetric transfer hydrogenation (ATH) with a RuCl catalyst enables enantioselective synthesis for chiral variants.

Optimization Notes

Acylation with 2-(4-Fluorophenyl)Acetyl Chloride

The morpholinoethylamine intermediate undergoes acylation with 2-(4-fluorophenyl)acetyl chloride.

Conventional Acylation

The reaction is performed in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Amine} + \text{Acetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Acetamide Product}

$$

Conditions

- Base : TEA (3 equiv.)

- Solvent : DCM, 0°C → RT, 12 hours

- Yield : 65–72%.

Coupling Reagent-Mediated Acylation

Modern methods employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance efficiency:

$$

\text{Amine} + \text{Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Acetamide Product}

$$

Conditions

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆)

¹³C NMR (125 MHz, CDCl₃)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Conventional Acylation | 65–72 | 95–98 | 120–150 |

| HATU-Mediated | 88–92 | 99+ | 200–220 |

| Continuous-Flow | 90–95 | 98–99 | 90–110 |

Key Findings :

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Morpholine ring opening under acidic conditions.

- Solution : Use buffered conditions (pH 7–8) during acylation.

Stereochemical Control

- Issue : Racemization at the ethylamine chiral center.

- Solution : Asymmetric hydrogenation with RuCl(TsDPEN) catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may interact with specific enzymes like heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival.

- Pharmacological Studies: Due to its structural characteristics, the compound is being explored as a pharmacological agent with possible therapeutic applications in various diseases.

-

Organic Synthesis

- The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

-

Biological Studies

- Target Interaction Studies: Research is ongoing to elucidate the interactions between this compound and biological targets. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

-

Industrial Applications

- The compound is also being explored for its utility in developing new materials and chemical processes, potentially leading to advancements in various industrial sectors.

Anticancer Potential

Research indicates that compounds structurally related to 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide exhibit significant anticancer properties. For instance:

- A study on thiazolopyrimidine derivatives showed promising activity against various cancer cell lines, suggesting that similar structural modifications could enhance efficacy against tumors.

The biological activity of this compound is hypothesized to involve:

- Cell Proliferation Modulation: Evidence suggests that it may reduce the proliferation of cancerous cells, potentially through mechanisms involving apoptosis or cell cycle interruption.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: fluorophenyl groups, morpholinoethyl chains, and furan/heterocyclic substituents.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

| Compound Name (IUPAC) | Key Substituents | Biological Activity/Findings | Synthesis Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide | 4-Fluorophenyl, morpholinoethyl, furan | Not explicitly reported in evidence; inferred activity based on analogs. | N/A | N/A |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | Morpholinoethyl, naphthoxy | Cytotoxic activity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . | N/A | |

| 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m) | Morpholinoethyl, thiazolidinedione | Antimicrobial activity (broad-spectrum); high yield (89%) in ethanol . | 89 | |

| N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | 4-Fluorophenyl, benzothiazole | Intermediate for anticancer/antimicrobial derivatives; structural data reported . | N/A | |

| 2-{(4-Fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | 4-Fluorophenyl, furan, propargylamine | Building block for kinase inhibitors; molecular weight 379.38 g/mol . | N/A | |

| N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide | Bis(4-fluorophenyl), sulfanyl | Supplier-reported as a synthetic intermediate; no bioactivity data . | N/A |

Key Observations:

Morpholinoethyl Chain: Compounds with morpholinoethyl groups (e.g., 4m, ) exhibit diverse bioactivities, including cytotoxicity and antimicrobial effects. The tertiary amine in morpholine enhances solubility and membrane permeability, critical for cellular uptake .

Fluorophenyl Group : Fluorination at the phenyl ring (as in ) improves metabolic stability and binding specificity. For example, fluorinated acetamides are prioritized in drug development for their resistance to oxidative degradation .

Furan Substituent : Furan-containing analogs (e.g., ) are often used in medicinal chemistry for their electron-rich aromatic systems, which facilitate π-π interactions in target binding.

Functional Comparison with Pharmacologically Active Analogs

Cytotoxicity:

- The morpholinoethyl-naphthoxy analog () demonstrated cytotoxicity in HeLa cells at 3.16 µM, mirroring cisplatin’s potency. This suggests that morpholinoethyl-acetamide scaffolds are promising for anticancer drug development.

- In contrast, thiazolidinedione derivatives (e.g., 4m ) prioritize antimicrobial over cytotoxic effects, highlighting substituent-dependent activity.

Limitations and Contradictions:

Biological Activity

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, with a molecular formula of CHFNO and a molecular weight of approximately 332.4 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features. This compound integrates a fluorophenyl group, a furan ring, and a morpholinoethyl group, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves several steps:

- Condensation : The reaction of 4-fluoroaniline with 2-furancarboxaldehyde in the presence of a catalyst forms an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.

- Acylation : Finally, acylation occurs with chloroacetyl chloride in the presence of triethylamine to produce the target compound .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazolopyrimidine derivatives show promising activity against various cancer cell lines, suggesting that structural modifications can enhance efficacy .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit heat shock protein 90 (HSP90), which is critical for cancer cell survival .

- Cell Proliferation Modulation : The compound may reduce cell proliferation in cancerous cells through apoptotic pathways or by disrupting cell cycle progression.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Interaction | Potential HSP90 inhibition | |

| Apoptosis Induction | Induction of apoptotic pathways |

Case Studies

- Study on Anticancer Activity : A series of thiazolopyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications similar to those in this compound led to enhanced potency against breast cancer cells .

- Mechanistic Insights : A study demonstrated that compounds targeting HSP90 could significantly reduce tumor growth in murine models, suggesting that this compound might share similar mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, starting with the preparation of a fluorophenyl intermediate via electrophilic aromatic substitution, followed by morpholinoethylation using morpholine derivatives under basic conditions . To optimize yields:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Monitor intermediates via thin-layer chromatography (TLC) to confirm purity .

- Employ catalysts like triethylamine to accelerate amide bond formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) identifies substituents on the fluorophenyl, furan, and morpholinoethyl groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and morpholine methylenes (δ 3.4–3.7 ppm) .

- High-resolution mass spectrometry (HR-MS) verifies the molecular ion peak (expected m/z ~417.5 for C₂₁H₂₄FN₃O₃) .

- HPLC assesses purity (>95%) by detecting trace impurities from competing side reactions .

Q. What in vitro models are suitable for preliminary screening of biological activity?

- Anticonvulsant activity : Use the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models to evaluate efficacy .

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting fluorine with chlorine or altering the morpholine ring) affect biological activity?

- Fluorine vs. chlorine : Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins (e.g., ion channels), while chlorine may increase steric hindrance, reducing efficacy .

- Morpholine vs. piperidine : Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for blood-brain barrier penetration in anticonvulsant studies .

- Data-driven approach : Compare IC₅₀ values across analogs using 3D-QSAR models to predict activity cliffs .

Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?

- Disordered morpholine rings : X-ray diffraction may show ambiguous electron density due to ring flexibility. Use SHELXL’s restraints (e.g., DFIX, SIMU) to refine positional parameters .

- Twinned crystals : Employ the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

- Validate findings with DFT-optimized molecular geometry to resolve bond-length discrepancies .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

- Reactive species screening : Fluorinated compounds may generate electrophilic intermediates; use glutathione trapping assays to detect adducts .

- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risks by measuring potassium channel blockade .

Methodological Guidance

Q. What strategies mitigate competing pathways during synthesis?

- Temperature control : Maintain ≤60°C during amide coupling to prevent racemization or furan ring degradation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to avoid unwanted nucleophilic attacks .

- Flow chemistry : Continuous reactors improve reproducibility for exothermic steps like nitration .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Docking vs. MD simulations : Molecular docking may overestimate binding affinity; validate with 100-ns MD simulations to account for protein flexibility .

- Solvent effects : Include explicit solvent models (e.g., TIP3P water) in DFT calculations to improve agreement with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.